2,3-Dibromooctafluorobutane

Description

Contextualization of Perfluoroalkanes in Advanced Chemical Synthesis

Perfluoroalkanes (PFAs), also known as perfluorocarbons (PFCs), are alkanes where all hydrogen atoms are replaced by fluorine. This substitution dramatically alters their physical and chemical properties compared to their hydrocarbon analogs. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, resulting in compounds with high thermal and chemical stability. acs.org This stability makes them suitable for a range of demanding applications.

In advanced chemical synthesis, perfluoroalkanes and their derivatives are utilized for their unique characteristics. researchgate.net For instance, their immiscibility with both aqueous and organic solvents has led to their use in biphasic catalysis, where they can form a separate phase for easy catalyst recovery. Furthermore, the introduction of fluorine-containing moieties into organic molecules can significantly alter their biological activity, lipophilicity, and metabolic stability, a strategy widely employed in medicinal chemistry and agrochemical development. The synthesis of complex fluorinated molecules often relies on perfluoroalkane-based building blocks. organic-chemistry.org Research has also explored the functionalization of perfluoroalkanes, which, despite their inertness, can undergo reactions such as photodefluorination to produce valuable perfluoroalkenes. acs.org

Significance of Brominated Perfluorinated Butanes, with a Focus on 2,3-Dibromooctafluorobutane, in Synthetic Methodology

Brominated perfluorinated butanes are particularly important as synthetic intermediates. The presence of bromine atoms on the perfluorinated backbone provides reactive sites for further chemical transformations, which are otherwise difficult to achieve on a fully fluorinated chain. beilstein-journals.org These bromo-functionalized perfluoroalkanes can participate in a variety of reactions, including Grignard reagent formation and cross-coupling reactions, to introduce perfluoroalkyl chains into other molecules. lehigh.edu

Among these, this compound (C4Br2F8) stands out as a versatile reagent. nih.govscbt.comsigmaaldrich.com Its two bromine atoms on adjacent carbons offer a handle for various synthetic manipulations. For example, it can be used to introduce a four-carbon perfluorinated unit with functional groups at the 2 and 3 positions. This specific isomer is a valuable precursor in the synthesis of specialized fluorinated compounds and materials. google.com The reactivity of the C-Br bond allows for its conversion into other functional groups or for the formation of carbon-carbon bonds, making it a key component in the construction of complex fluorinated architectures. beilstein-journals.org

Scope and Objectives for Academic Research on this compound

Academic research on this compound is driven by the need to develop new and efficient synthetic methods for the creation of advanced materials and biologically active molecules. The primary objectives of this research include:

Exploration of Novel Synthetic Routes: Developing more efficient, selective, and environmentally benign methods for the synthesis of this compound itself. beilstein-journals.org

Investigation of Reactivity and Reaction Mechanisms: Gaining a deeper understanding of the reactivity of the carbon-bromine bonds in the molecule and the mechanisms of its various transformations.

Application in the Synthesis of Novel Compounds: Utilizing this compound as a key building block to construct novel fluorinated polymers, liquid crystals, and pharmaceutical intermediates. google.com

Development of New Catalytic Systems: Designing new catalysts that can effectively mediate reactions involving this compound, leading to higher yields and selectivities.

The physical and chemical properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Molecular Formula | C4Br2F8 |

| Molecular Weight | 359.85 g/mol |

| CAS Number | 375-26-8 |

| Physical State | Liquid |

Data sourced from various chemical suppliers and databases. scbt.comchemicalbook.com

Further research into this compound is expected to unlock new possibilities in materials science and medicinal chemistry, contributing to the broader field of organofluorine chemistry.

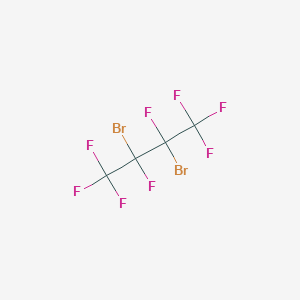

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEZAGXZUSQBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Br)(C(F)(F)F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380822 | |

| Record name | 2,3-Dibromooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-26-8 | |

| Record name | 2,3-Dibromooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2,3 Dibromooctafluorobutane

Approaches to Perfluorinated Butane (B89635) Backbones with Bromine Functionality

The construction of a perfluorinated butane backbone featuring bromine substituents necessitates methods that can overcome the inherent inertness of C-F bonds and achieve regioselective C-Br bond formation.

Halogenation Pathways for Octafluorobutane Scaffolds

Direct bromination of octafluorobutane presents a significant challenge due to the strength of the C-F and C-C bonds. However, high-energy processes such as thermal or photochemical halogenation can be considered. These reactions typically proceed via a free-radical mechanism.

Under thermal conditions, the homolytic cleavage of bromine (Br₂) can generate bromine radicals, which can then abstract a fluorine atom from the octafluorobutane backbone. However, the high bond dissociation energy of C-F bonds makes this process energetically demanding. Photochemical bromination, initiated by the absorption of light (hν), also generates bromine radicals and can facilitate the substitution of fluorine with bromine. The reaction proceeds through the following general steps:

Initiation: Br₂ + hν → 2 Br•

Propagation:

C₄F₁₀ + Br• → C₄F₉• + FBr

C₄F₉• + Br₂ → C₄F₉Br + Br•

Termination: Recombination of radicals

Due to the statistical probability of substitution at different positions and the potential for multiple brominations, achieving high selectivity for 2,3-dibromooctafluorobutane through direct halogenation of octafluorobutane is difficult.

Strategies for Regioselective Dibromination

A more effective strategy for achieving the regioselective synthesis of this compound is through the addition of bromine to octafluoro-2-butene (B72158). This method offers precise control over the location of the bromine atoms. The reaction involves the electrophilic addition of bromine across the carbon-carbon double bond of octafluoro-2-butene (CF₃CF=CFCF₃) nist.govnih.gov.

The mechanism proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion masterorganicchemistry.comlibretexts.orgchemguide.co.uk. This stereospecificity is a key feature of halogen addition to alkenes. The reaction can be represented as:

CF₃CF=CFCF₃ + Br₂ → CF₃CFBrCFBrCF₃

This approach is highly regioselective, as the bromine atoms add exclusively to the carbons of the former double bond. The stereochemistry of the starting octafluoro-2-butene (cis or trans isomer) will influence the stereochemistry of the resulting this compound product libretexts.orgquora.com. For instance, the addition of bromine to the trans isomer would be expected to yield the meso-2,3-dibromooctafluorobutane, while the addition to the cis isomer would result in a racemic mixture of enantiomers.

Catalytic Methodologies in this compound Synthesis

Catalytic methods can offer milder reaction conditions and potentially enhanced selectivity in the synthesis of halogenated organic compounds.

Metal-Catalyzed Syntheses

While direct metal-catalyzed C-F bond activation for bromination of perfluoroalkanes is a challenging area of research, metal catalysts are more commonly employed in the context of cross-coupling reactions to form C-C bonds rather than direct halogenation. However, certain transition metal complexes have been investigated for their ability to mediate or catalyze the halogenation of fluorinated substrates. For instance, palladium-catalyzed cross-coupling reactions have been developed for perfluoro organic compounds, although these typically involve the formation of carbon-carbon or carbon-heteroatom bonds rather than direct bromination of a C-F bond mdpi.com.

In the context of the addition of bromine to octafluoro-2-butene, while the reaction generally proceeds without a catalyst, certain Lewis acids could potentially be used to polarize the Br-Br bond and enhance the rate of electrophilic addition.

Photochemical and Thermal Reaction Conditions

As mentioned in section 2.1.1, photochemical and thermal conditions are generally required for the direct halogenation of perfluoroalkanes due to their low reactivity.

Photochemical Bromination: This method utilizes ultraviolet (UV) light to initiate the reaction by generating bromine radicals purdue.edulibretexts.org. The reaction is typically carried out in the gas or liquid phase. The selectivity of photochemical bromination of perfluoroalkanes can be low, leading to a mixture of products.

Thermal Bromination: High temperatures can also be used to induce the homolysis of bromine and initiate the free-radical chain reaction. The thermal bromination of fluoroalkanes has been studied, and the kinetics of these reactions are dependent on the bond dissociation energies of the C-H or C-F bonds being broken rsc.org. For perfluoroalkanes, very high temperatures would be necessary, which could lead to decomposition and a lack of selectivity.

The table below summarizes the potential synthetic strategies for this compound.

| Synthetic Strategy | Starting Material | Key Reagents and Conditions | Advantages | Disadvantages |

| Direct Halogenation | Octafluorobutane | Br₂, heat or UV light | Utilizes a simple starting material | Low regioselectivity, harsh reaction conditions, potential for multiple brominations |

| Electrophilic Addition | Octafluoro-2-butene | Br₂ | High regioselectivity for 2,3-dibromination, stereospecific | Requires the synthesis of the perfluorinated alkene precursor |

Mechanistic Investigations and Chemical Reactivity of 2,3 Dibromooctafluorobutane

Fundamental Reaction Pathways of 2,3-Dibromooctafluorobutane

The reactivity of this compound is characterized by the lability of its carbon-bromine bonds, which can be cleaved under thermal or photochemical conditions to initiate radical processes. Its interaction with nucleophiles and electrophiles is also a key aspect of its chemical nature, though often displaying reactivity patterns distinct from non-fluorinated haloalkanes.

Radical Generation and Propagation Mechanisms

The C-Br bonds in this compound are susceptible to homolytic cleavage, making it a precursor for radical-mediated reactions. This process can be initiated by thermal energy or photochemical irradiation. A notable example of its radical reactivity is the reaction with ethylene (B1197577) in the presence of a radical initiator like benzoyl peroxide at elevated temperatures. In this reaction, this compound undergoes debromination to form perfluoro-2-butene. dss.go.th This transformation suggests a radical chain mechanism.

The initiation step involves the thermal decomposition of the initiator (e.g., benzoyl peroxide) to generate initial radicals. These radicals can then abstract a bromine atom from this compound, generating a perfluoro-2-butyl-3-yl radical.

Initiation: Initiator → 2 R• R• + CF3CFBrCFBrCF3 → R-Br + CF3CF•CFBrCF3

The propagation phase of the reaction likely involves the elimination of the second bromine atom from the resulting radical to form the stable perfluoro-2-butene and a bromine radical. The bromine radical can then react with another molecule of this compound to continue the chain.

Propagation: CF3CF•CFBrCF3 → CF3CF=CFCF3 + Br• Br• + CF3CFBrCFBrCF3 → Br2 + CF3CF•CFBrCF3

Termination of the radical chain can occur through various recombination pathways involving the different radical species present in the reaction mixture.

Nuances of Nucleophilic and Electrophilic Reactivity

The strong inductive effect of the fluorine atoms in this compound renders the carbon atoms attached to the bromine atoms highly electron-deficient. However, this does not necessarily translate to high reactivity towards nucleophiles via traditional S(_N)2 mechanisms. Perfluoroalkyl halides are generally poor substrates for S(_N)2 reactions. Instead, nucleophilic attack is more likely to occur at the bromine atom itself, a process known as "halophilic attack." This leads to the formation of a perfluoro-2-butenyl carbanion and the brominated nucleophile.

Nu + CF3CFBrCFBrCF3 → [CF3CFBrCF(Nu)CF3] → CF3CF=CFCF3 + Br + NuBr

The resulting perfluoro-2-butenyl carbanion is an intermediate that can undergo further reactions.

Due to the highly electron-deficient nature of the perfluorinated carbon skeleton, this compound is not expected to exhibit significant reactivity towards electrophiles under normal conditions. The electron density on the carbon backbone is substantially reduced by the electronegative fluorine atoms, making it an unlikely target for electrophilic attack. Perfluoroalkanes, in general, are known for their chemical inertness towards electrophiles. acs.org

Cross-Coupling and Functionalization of this compound

Despite its relative inertness to direct nucleophilic substitution, this compound can be a valuable precursor for the synthesis of functionalized perfluorinated compounds through the formation of organometallic intermediates and their subsequent participation in cross-coupling reactions.

Formation and Utilization of Organometallic Reagents (e.g., Zinc and Grignard Derivatives)

The reaction of vicinal dihaloalkanes with reducing metals like zinc is a common method for the synthesis of alkenes. In the case of this compound, treatment with activated zinc dust would be expected to lead to reductive debromination, yielding perfluoro-2-butene. This reaction likely proceeds through an organozinc intermediate.

CF3CFBrCFBrCF3 + Zn → [CF3CF(ZnBr)CFBrCF3] → CF3CF=CFCF3 + ZnBr2

Similarly, the formation of Grignard reagents from perfluoroalkyl halides can be challenging. However, under specific conditions, it may be possible to form a Grignard reagent from this compound. The reaction with magnesium would likely lead to the formation of a perfluoro-2-butenyl Grignard reagent through a similar reductive debromination process.

CF3CFBrCFBrCF3 + Mg → [CF3CF(MgBr)CFBrCF3] → CF3CF=CFCF3 + MgBr2

These in-situ generated organometallic species, such as perfluoro-2-butenylzinc or perfluoro-2-butenylmagnesium bromide, can then be utilized in subsequent reactions with various electrophiles to introduce the perfluoro-2-butenyl moiety into other organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct coupling of this compound might be challenging, the organometallic reagents derived from it can be effectively used in such transformations. For instance, a perfluoro-2-butenylzinc reagent, formed in situ, could potentially undergo Negishi-type cross-coupling reactions with a variety of organic halides (aryl, vinyl, or alkyl halides) in the presence of a suitable palladium catalyst and ligand system.

[Perfluoro-2-butenyl]-ZnBr + R-X + Pd(0)Ln → CF3CF=CFCF2-R + ZnBrX

This approach would provide a powerful method for the construction of complex molecules containing the perfluoro-2-butenyl group.

Copper-Mediated Transformations

Copper-mediated and catalyzed reactions have emerged as a valuable alternative and complement to palladium-based methods, particularly for the formation of carbon-heteroatom and carbon-carbon bonds involving fluorinated substrates. A perfluoro-2-butenyl organometallic species, such as a zinc or Grignard reagent, could potentially be transmetalated to copper, generating a highly reactive organocopper species. This intermediate could then participate in a variety of coupling reactions.

For example, copper-catalyzed cross-coupling reactions of the in-situ generated perfluoro-2-butenylzinc reagent with alkyl or aryl halides could be envisioned. Such transformations would offer an alternative route to functionalized perfluorinated compounds.

[Perfluoro-2-butenyl]-ZnBr + R-X + Cu(I)/Ligand → CF3CF=CFCF2-R + ZnBrX

Intramolecular Cyclization and Annulation Reactions Involving this compound Moieties

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the intramolecular cyclization and annulation reactions specifically involving this compound. Despite the potential for such reactions, given the presence of vicinal bromine atoms which can be susceptible to reductive dehalogenation, there is no specific data available on the successful execution or mechanistic study of intramolecular ring-forming reactions starting from this particular compound.

Generally, vicinal dihalides can undergo intramolecular coupling reactions in the presence of reducing agents, such as metals (e.g., zinc, copper, magnesium), to form cyclic structures. In the case of this compound, such a reaction would be expected to yield a cyclobutane (B1203170) ring, specifically octafluorocyclobutane (B90634). The hypothetical reaction is shown below:

CF3-CF(Br)-CF(Br)-CF3 + M -> c-(CF2)4 + MBr2

However, searches for this specific transformation have not yielded any experimental results or theoretical studies. The synthesis of octafluorocyclobutane is typically achieved through other routes, such as the dimerization of tetrafluoroethylene (B6358150).

The lack of available data prevents a detailed discussion of reaction mechanisms, conditions, or the presentation of research findings in data tables as requested. Further experimental investigation would be required to determine the feasibility and outcomes of intramolecular cyclization and annulation reactions of this compound.

Advanced Characterization and Theoretical Probing of 2,3 Dibromooctafluorobutane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise arrangement of atoms within a molecule. For 2,3-dibromooctafluorobutane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction would provide a complete picture of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F Applications

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. wikipedia.org

¹⁹F NMR Applications: Given its structure, C₄F₈Br₂, ¹⁹F NMR is the most informative NMR technique for this compound. Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.org The ¹⁹F NMR spectrum is expected to show distinct signals corresponding to the chemically non-equivalent fluorine atoms in the molecule.

Due to the molecule's symmetry, two primary signals are anticipated: one for the trifluoromethyl (-CF₃) groups and another for the bromodifluoromethyl (-CFBr-) groups.

-CF(Br)- Signal: The fluorine atoms attached to the same carbon as the bromine atoms would appear in a specific region of the spectrum.

-CF₂- Signal: The internal difluoromethylene groups would exhibit a chemical shift distinct from the terminal groups.

-CF₃ Signal: The terminal trifluoromethyl groups would give rise to a third signal.

Spin-spin coupling between adjacent, non-equivalent fluorine nuclei would lead to complex splitting patterns, providing valuable information about the connectivity of the carbon skeleton. azom.com Long-range ¹⁹F-¹⁹F couplings are common and can further aid in structural assignment. wikipedia.org The large chemical shift dispersion typical of ¹⁹F NMR minimizes the probability of signal overlap. thermofisher.com

¹H NMR Applications: For pure this compound, no signal would be observed in a ¹H NMR spectrum as there are no hydrogen atoms in the molecule. However, ¹H NMR is an invaluable tool for assessing the purity of the compound, as it can readily detect the presence of any proton-containing impurities or residual solvents from synthesis.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound This table presents predicted data based on known chemical shift ranges for similar functional groups.

| Functional Group | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Predicted Multiplicity |

|---|---|---|

| -CF₂- (internal) | -110 to -130 | Multiplet |

| -CF(Br)- | -60 to -80 | Multiplet |

High-Resolution Mass Spectrometry and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify individual components in a mixture. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak. A key feature would be the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. ucalgary.ca This results in a distinctive pattern for any ion containing bromine. youtube.com

One Bromine Atom: A pair of peaks of nearly equal intensity, separated by two mass units (M and M+2). ucalgary.ca

Two Bromine Atoms: A trio of peaks with an intensity ratio of approximately 1:2:1, corresponding to fragments containing (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br), at M, M+2, and M+4 respectively.

Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-carbon and carbon-halogen bonds. Expected fragments for this compound would include the loss of a bromine atom ([C₄F₈Br]⁺) and cleavage of the central C-C bond to yield [C₂F₄Br]⁺ ions.

Table 2: Predicted Key Mass Fragments for this compound This table presents predicted data based on the compound's structure and known fragmentation patterns.

| Ion Fragment | Formula | Predicted m/z (for ⁷⁹Br) | Isotopic Pattern |

|---|---|---|---|

| Molecular Ion | [C₄F₈Br₂]⁺ | 380 | M, M+2, M+4 (1:2:1 ratio) |

| Loss of Br | [C₄F₈Br]⁺ | 301 | M, M+2 (1:1 ratio) |

| C-C Cleavage | [C₂F₄Br]⁺ | 179 | M, M+2 (1:1 ratio) |

| Trifluoromethyl | [CF₃]⁺ | 69 | Single peak |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

As this compound is expected to be a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallographic techniques. To date, the crystal structure of this compound has not been reported in the crystallographic databases. If determined, the structure would provide invaluable data on the conformation of the butane (B89635) backbone and the precise geometry of the carbon-fluorine and carbon-bromine bonds.

Electrochemical Behavior of this compound

The electrochemical properties of this compound are dictated by the presence of the carbon-bromine bonds, which are susceptible to reduction.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which the species is oxidized or reduced.

For this compound, the cyclic voltammogram would be expected to show one or more reduction peaks corresponding to the cleavage of the C-Br bonds. The reduction of alkyl halides typically proceeds via an irreversible process, meaning the peak observed in the cathodic (negative) scan does not have a corresponding oxidative peak in the reverse (anodic) scan. It is possible that the two C-Br bonds are reduced at distinct potentials, which would result in two separate reduction waves in the voltammogram. The exact potential would depend on the solvent and supporting electrolyte used.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound This table presents hypothetical but chemically reasonable data for an electrochemical experiment.

| Process | Potential Range (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| First C-Br Reduction | -1.0 to -1.5 | Irreversible, diffusion-controlled |

| Second C-Br Reduction | -1.5 to -2.0 | Irreversible, diffusion-controlled |

Investigation of Electron Transfer Processes

The reduction of the C-Br bonds in this compound likely occurs through a dissociative electron transfer mechanism. In this process, the transfer of an electron from the electrode to the molecule and the cleavage of the carbon-bromine bond are concerted, or happen in a single, elementary step.

This can be represented as:

C₄F₈Br₂ + e⁻ → [C₄F₈Br₂]•⁻ → C₄F₈Br• + Br⁻

The resulting C₄F₈Br• radical can then undergo further reduction at a more negative potential or react via other pathways. This type of inner-sphere electron transfer, where bond breaking is coupled to the electron transfer event, is characteristic of the electrochemical reduction of many organic halides. The irreversibility observed in cyclic voltammetry is a direct consequence of the rapid bond cleavage that follows the electron transfer, preventing the reverse reaction (re-oxidation of the products back to the starting material) from occurring on the timescale of the experiment.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical methods provide powerful tools for investigating the molecular properties and reactivity of this compound at an atomic level. These theoretical approaches complement experimental studies by offering insights into transient species and complex phenomena that are difficult to observe directly.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like this compound.

Research on fluorinated alkanes indicates that the high degree of fluorination significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms generally leads to a lowering of the energies of the molecular orbitals. In the case of this compound, DFT calculations can elucidate the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests higher reactivity. For this compound, the LUMO is expected to be localized along the carbon-bromine bonds, indicating that these are the most likely sites for reduction or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar fluorinated compounds, as specific DFT studies on this compound are not widely published.)

| Property | Predicted Value | Significance |

| HOMO Energy | -11.5 eV | Indicates the energy of the outermost electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital; a likely acceptor of electrons. |

| HOMO-LUMO Gap | 10.3 eV | Suggests high kinetic stability. |

| Dipole Moment | ~1.5 D | Indicates a moderate overall molecular polarity. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape and understanding the relative stabilities of different spatial arrangements (conformers).

The perfluorinated carbon backbone of this compound is expected to be significantly stiffer than its hydrocarbon analog. rsc.org This increased rigidity is a known characteristic of perfluoroalkane chains and influences their packing in condensed phases. rsc.org MD simulations can quantify this stiffness and determine the preferred dihedral angles along the central carbon-carbon bond.

The simulations would likely reveal that the anti-periplanar conformation, where the two bromine atoms are positioned 180° apart, is the most stable due to the minimization of steric hindrance and dipole-dipole repulsions between the bulky and electronegative bromine atoms. Other conformers, such as the gauche conformations where the bromine atoms are at a 60° dihedral angle, would be higher in energy. MD simulations can also determine the energy barriers for rotation between these conformers.

Table 2: Relative Energies of this compound Conformers from MD Simulations (Note: This data is hypothetical and serves to illustrate the expected outcomes of MD simulations based on principles of conformational analysis for similar molecules.)

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kJ/mol) | Predicted Population at 298 K |

| Anti | 180° | 0 | ~85% |

| Gauche | 60° | 8 | ~15% |

| Eclipsed | 0° | 25 | <1% |

Computational Insights into Reaction Mechanisms

Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. A key reaction for vicinal dibromides is reductive dehalogenation, which results in the formation of an alkene. wikipedia.org Theoretical studies can help to distinguish between different possible pathways, such as one-electron (radical) and two-electron (concerted or ionic) mechanisms. nih.gov

For this compound, computational studies could model its reaction with reducing agents like iodide ions or zero-valent metals. By calculating the energies of intermediates and transition states, it is possible to determine the most favorable reaction pathway. For instance, a concerted E2-like mechanism, where the two bromine atoms are eliminated simultaneously, is often stereospecific, leading to a particular isomer of the resulting octafluorobut-2-ene. rsc.org

Theoretical investigations have been used to explore whether reductive dehalogenation proceeds through a concerted process or via a stepwise mechanism involving radical or anionic intermediates. nih.gov The stereochemical outcome of the reaction, which can be predicted computationally, often provides a strong indication of the underlying mechanism. For example, the reduction of different stereoisomers of a vicinal dibromide can lead to different ratios of E and Z alkene products, which can be rationalized through computational modeling of the respective transition states. nih.gov

Table 3: Computationally Investigated Reaction Intermediates in the Debromination of a Vicinal Dibromide (Note: This table presents plausible intermediates for the reductive debromination of this compound based on established mechanisms for similar compounds.)

| Proposed Intermediate | Mechanistic Pathway | Key Computational Observables |

| Bromine-bridged radical anion | Stepwise, one-electron transfer | Spin density distribution, bond lengths |

| Carbanion with adjacent bromine | Stepwise, two-electron transfer | Charge localization, transition state for bromide elimination |

| Concerted transition state | Concerted, two-electron transfer | Single transition state with simultaneous C-Br bond cleavage and C=C bond formation |

Advanced Applications of 2,3 Dibromooctafluorobutane in Materials Science and Chemical Engineering

Integration into Fluorinated Polymer Architectures

The incorporation of fluorine into polymers imparts exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The structure of 2,3-Dibromooctafluorobutane, with its perfluorinated four-carbon backbone and reactive bromine atoms, makes it a candidate for the synthesis of specialized fluoropolymers.

Monomeric Applications for Specialty Fluoro-elastomers and Fluoro-resins

While not a traditional monomer due to the absence of a polymerizable double bond, this compound can be chemically modified to act as a precursor to monomers for specialty fluoro-elastomers and fluoro-resins. The presence of two bromine atoms allows for dehydrobromination or other elimination reactions to create unsaturated sites, which can then undergo polymerization.

The resulting fluoro-elastomers would be expected to exhibit excellent resistance to heat, chemicals, and oils, characteristic of fluorinated polymers. The octafluorobutane backbone would contribute to the polymer's thermal and chemical stability. The properties of such a hypothetical fluoro-elastomer are compared with common commercial fluoroelastomers in the table below.

| Property | Hypothetical this compound-based Fluoro-elastomer | FKM (Viton®) | FFKM (Kalrez®) |

| Monomer Precursor | This compound | Vinylidene fluoride (B91410), Hexafluoropropylene | Tetrafluoroethylene (B6358150), Perfluoromethyl vinyl ether |

| Service Temperature | Estimated -10°C to 250°C | -20°C to 200°C | -15°C to 325°C |

| Chemical Resistance | Excellent (estimated) | Excellent | Superior |

| Hardness (Shore A) | 70-90 (estimated) | 55-95 | 65-95 |

Copolymerization Strategies for Enhanced Material Performance

A more direct application of this compound in polymer synthesis is its use as a chain transfer agent or as a component in copolymerization to introduce bromine functionalities. In free radical polymerization, the bromine atoms can be abstracted, leading to the incorporation of the octafluorobutane segment into the polymer chain and providing a site for subsequent cross-linking or functionalization.

Copolymerization of traditional fluorinated monomers like vinylidene fluoride (VDF) or tetrafluoroethylene (TFE) in the presence of this compound could lead to fluoro-resins with enhanced properties. The bulky, highly fluorinated side chains would be expected to increase the glass transition temperature and improve the dielectric properties of the resulting polymer.

Role in the Development of Organic Electronic Materials

The strong electron-withdrawing nature of perfluoroalkyl groups makes them highly desirable for the development of n-type organic semiconductors, which are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Design Principles for n-type Semiconductors Utilizing Perfluoroalkyl Moieties

The introduction of perfluoroalkyl moieties, such as the octafluorobutane group from this compound, onto a conjugated organic molecule is a well-established strategy for creating n-type semiconductors. semiconductors.org The high electronegativity of the fluorine atoms withdraws electron density from the conjugated system, which stabilizes the LUMO (Lowest Unoccupied Molecular Orbital) and to a lesser extent, the HOMO (Highest Occupied Molecular Orbital). acs.org This lowering of the orbital energy levels facilitates electron injection and transport, which are characteristic of n-type semiconductors. inhancetechnologies.com

Impact of Perfluoroalkylation on Valence Orbital Energies

The primary effect of perfluoroalkylation on the electronic structure of an organic semiconductor is the significant lowering of both the HOMO and LUMO energy levels. acs.org This is a direct consequence of the inductive effect of the highly electronegative fluorine atoms. The magnitude of this effect is dependent on the length and nature of the perfluoroalkyl chain. A longer chain, such as the perfluorobutyl group, would be expected to have a more pronounced effect than a shorter chain.

The table below illustrates the typical effect of perfluoroalkylation on the HOMO and LUMO energies of a model aromatic semiconductor.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Parent Aromatic Hydrocarbon | -5.5 | -2.5 | 3.0 |

| Perfluoroalkylated Derivative | -6.2 | -3.5 | 2.7 |

This shift in energy levels makes the material more suitable for use as an electron-transporting layer in organic electronic devices.

Contributions to Precision Etching Technologies in Semiconductor Manufacturing

Fluorocarbons are critical in the semiconductor industry for plasma etching processes, which are used to create the intricate patterns on silicon wafers that form integrated circuits. The composition of the etch gas is a key factor in controlling the etch rate and selectivity.

While there is no specific data on the use of this compound as an etch gas, its chemical structure suggests potential utility. In a plasma environment, it would fragment into various reactive species. The fluorine radicals would be the primary etchant for silicon and its compounds, while the carbon- and bromine-containing fragments could contribute to the formation of a passivation layer on the sidewalls of the etched features, enhancing the anisotropy of the etch.

The presence of bromine in the plasma could offer additional control over the etching process. Bromine-containing plasmas are known to provide good selectivity for etching silicon nitride over silicon dioxide. The use of a mixed fluorine/bromine source like this compound could potentially offer a single-source gas for complex etching processes.

Potential in Proton Exchange Membrane Development

The development of high-performance proton exchange membranes (PEMs) is a critical area of research in materials science and chemical engineering, particularly for applications in fuel cells. The unique properties of fluorinated polymers, such as high thermal and chemical stability, make them attractive candidates for PEMs. This compound, while not a conventional monomer in commercial PEM synthesis, presents intriguing potential as a building block for novel perfluorinated ionomers. Its bifunctional nature, owing to the two bromine atoms, allows for its theoretical incorporation into a polymer backbone, which can subsequently be functionalized to facilitate proton transport.

The hypothetical pathway to a proton-conducting membrane using this compound would involve a two-stage process: polymerization followed by sulfonation.

Polymerization of this compound:

A plausible route for the polymerization of this compound is through a dehalogenation coupling reaction. One such method is a Wurtz-type coupling, where an alkali metal, such as sodium, is used to couple alkyl halides. In this hypothetical scenario, the bromine atoms of this compound would be reductively removed, leading to the formation of carbon-carbon bonds between the monomer units. This would theoretically result in a perfluorinated polymer with a backbone composed of repeating octafluorobutane units. The reaction can be conceptualized as follows:

n Br-(CF₂)₂-C₂F₄-Br + 2n Na → [-(CF₂)₂-C₂F₄-]n + 2n NaBr

This would produce a highly fluorinated, chemically inert, and thermally stable polymer backbone, which is a desirable characteristic for the harsh operating conditions of a fuel cell.

Functionalization for Proton Conductivity:

The newly synthesized perfluorinated polymer, while robust, lacks the necessary functional groups for proton conduction. To impart ion-exchange properties, sulfonic acid groups (-SO₃H) must be introduced into the polymer structure. Direct sulfonation of a perfluoroalkane backbone is chemically challenging. A more viable, albeit complex, approach would be to introduce side chains that are more amenable to sulfonation.

This could be hypothetically achieved by first creating a di-Grignard reagent from this compound, which could then be reacted with a suitable electrophile containing a protected functional group that can later be converted to a sulfonic acid. For instance, the di-Grignard reagent could react with a molecule containing a sulfonyl fluoride (-SO₂F) group, which can subsequently be hydrolyzed to the sulfonic acid form.

Properties of a Hypothetical Perfluoroalkane-Based Ionomer:

While no experimental data exists for a PEM derived directly from this compound, we can extrapolate the potential properties based on known perfluorosulfonic acid (PFSA) membranes with similar perfluoroalkane structures. The performance of such a membrane would be evaluated based on several key parameters:

Ion Exchange Capacity (IEC): This is a measure of the number of sulfonic acid groups per unit weight of the polymer. A higher IEC generally leads to higher proton conductivity.

Proton Conductivity: The efficiency with which protons are transported across the membrane. This is a critical performance metric for a PEM.

Water Uptake: The amount of water absorbed by the membrane, which is necessary to facilitate proton transport. Excessive swelling, however, can compromise the mechanical integrity of the membrane.

Thermal Stability: The ability of the membrane to withstand high operating temperatures without degradation.

The following interactive data table presents typical properties of a high-performance perfluorosulfonic acid (PFSA) membrane, which can be considered representative of a hypothetical, optimized ionomer derived from a perfluoroalkane backbone.

| Property | Value | Unit | Conditions |

| Ion Exchange Capacity (IEC) | 0.9 - 1.2 | meq/g | Dry Membrane |

| Proton Conductivity | > 100 | mS/cm | 80 °C, >95% RH |

| Water Uptake | 20 - 40 | wt% | 25 °C, liquid water |

| Thermal Stability (Td) | > 280 | °C | TGA in N₂ |

Detailed Research Findings on Structurally Similar Polymers:

Research on existing PFSA membranes, such as those with short-side-chain (SSC) structures, provides valuable insights into the potential performance of a this compound-based ionomer. Studies have shown that the length and structure of the perfluorinated backbone and side chains significantly influence the membrane's properties. sigmaaldrich.com Shorter side chains can lead to higher crystallinity and a higher glass transition temperature, which can enhance thermal stability. sigmaaldrich.com

The proton conductivity in PFSA membranes is highly dependent on the hydration level and the morphology of the polymer. sigmaaldrich.com The hydrophobic perfluorinated backbone and the hydrophilic sulfonic acid groups create a phase-separated morphology with interconnected water channels that facilitate proton transport. alfa-chemistry.com The efficiency of these proton channels is influenced by the IEC and the water uptake of the membrane. rsc.org

Prospective Research Trajectories for 2,3 Dibromooctafluorobutane Chemistry

Innovation in Catalytic Systems for Selective Transformations

The selective transformation of the C-Br bonds in 2,3-Dibromooctafluorobutane is a primary objective for enhancing its synthetic utility. Prospective research will likely focus on developing novel catalytic systems that can achieve high selectivity and efficiency.

A promising avenue is the use of visible-light photoredox catalysis for dehalogenation. Systems using catalysts like tris(2,2'-bipyridyl)ruthenium dichloride (Ru(bpy)₃Cl₂) have been shown to efficiently dehalogenate vicinal dibromo compounds nih.gov. Future work could adapt this methodology for this compound, potentially leading to the selective formation of octafluoro-2-butene (B72158). The key challenge will be controlling the reaction to favor either mono- or di-dehalogenation.

Another area of innovation lies in dual catalytic systems, such as the combination of photoredox and copper catalysis for atom-transfer radical addition (ATRA) reactions. This approach has been successful for the addition of fluorinated alkyl bromides to alkenes researchgate.net. Adapting this for this compound could enable the formation of complex fluorinated structures by selectively functionalizing one C-Br bond while leaving the other intact for subsequent reactions.

The table below outlines prospective catalytic systems that could be investigated for selective transformations of this compound, based on successful applications with analogous compounds.

| Catalytic System | Target Transformation | Potential Outcome | Rationale / Analogy |

| Ru(bpy)₃Cl₂ / Ascorbate | Reductive Debromination | Octafluoro-2-butene | Proven for vicinal dibromocarbonyls under visible light nih.gov. |

| Ir(ppy)₃ / IMesCuBr | Atom-Transfer Radical Addition | C-C bond formation at one bromine site | Dual catalysis enables radical generation and C-Br bond formation researchgate.net. |

| (phen)CuRF Reagents | Perfluoroalkylation Coupling | Attachment to heteroaryl compounds | Copper-mediated systems are effective for coupling perfluoroalkyl halides nih.gov. |

Discovery of Unprecedented Reaction Pathways and Synthetic Utility

Beyond simple dehalogenation, this compound is a precursor to highly reactive intermediates and valuable synthons. A synthon is a conceptual unit within a molecule that aids in planning a synthesis, often representing a site of positive or negative charge youtube.com. Future research is expected to uncover new reaction pathways that leverage this potential.

One prospective pathway is defluorinative functionalization. Research on other perfluoroalkyl halides has demonstrated that sequential C-F bond transformations can lead to valuable fluoroalkenyl moieties researchgate.net. A similar strategy could be developed for this compound, where the bromine atoms direct the reactivity, potentially leading to novel fluorinated heterocycles after cyclization with appropriate partners.

Furthermore, the compound can serve as a C₄F₈ building block in nucleophilic substitution reactions. By analogy to the reactivity of perfluoroaromatics in SₙAr reactions with thiols and phenols nih.gov, developing conditions for the substitution of the bromine atoms in this compound could provide access to a wide range of derivatives with tailored properties.

The following table details potential synthetic pathways for exploration.

| Reaction Type | Reagents / Conditions | Prospective Product Class | Synthetic Utility |

| Defluorinative Cyclization | Enamides, Catalyst-free | Fluoroalkenyl Oxazoles | Access to complex, biologically relevant heterocycles researchgate.net. |

| Nucleophilic Substitution | Thiols, Phenols, Base | Thioethers, Aryl Ethers | Introduction of diverse functional groups for material synthesis. |

| Grignard/Organolithium Formation | Mg or n-BuLi | Perfluorinated Organometallics | Creation of a highly fluorinated nucleophile for addition reactions. |

Refinement of Computational Models for Predictive Chemistry

Computational chemistry is a critical tool for understanding and predicting the behavior of fluorinated molecules. For this compound, refining computational models can accelerate the discovery of new reactions and materials by providing insights into its structure, reactivity, and properties.

Future research will likely involve the development of bespoke Quantitative Structure-Property Relationship (QSPR) models. Such models correlate molecular features with physical-chemical properties and have been successfully applied to other per- and polyfluoroalkyl substances (PFAS) to predict parameters like partition coefficients and boiling points mdpi.comfigshare.com. A robust QSPR model for this compound and its derivatives would enable rapid screening of candidates for specific applications.

Advanced molecular dynamics (MD) simulations and quantum chemical methods will also play a key role. Studies on chlorinated alkanes have used computational methods to estimate reaction rate constants and understand reaction mechanisms nist.govacs.org. Applying similar techniques, such as density functional theory (DFT) and alchemical free energy calculations, can help predict the most favorable reaction pathways, transition states, and thermodynamic properties for transformations involving this compound nd.edu.

| Computational Method | Research Objective | Predicted Parameters | Expected Impact |

| QSPR Modeling | Predict physicochemical properties | Boiling point, vapor pressure, solubility figshare.com. | Rapid screening of derivatives for material applications. |

| DFT Calculations | Elucidate reaction mechanisms | Transition state energies, reaction enthalpies acs.org. | Guide experimental design for new synthetic pathways. |

| Molecular Dynamics (MD) | Simulate behavior in complex systems | Solubility, structural properties in mixtures nd.edu. | Design of formulations, such as in ionic liquids or polymers. |

Engineering of Novel Multifunctional Materials Incorporating this compound Derived Units

The incorporation of perfluorinated segments into materials can confer unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. The C₄F₈ unit derived from this compound is an attractive building block for novel multifunctional materials.

One promising area is the development of advanced fluorinated liquid crystals. The introduction of fluoro substituents into liquid crystal structures significantly modifies properties like dielectric anisotropy and mesophase morphology nih.govresearchgate.net. The rigid, fluorinated backbone of this compound could be functionalized and incorporated into mesogenic cores or terminal chains to create new liquid crystal materials with tailored properties for display technologies bohrium.com.

Another trajectory is the synthesis of specialized polymers and sorbents. Per- and polyfluoroalkyl substances are known for their unique surface properties and have been used to create advanced sorbent materials for environmental applications acs.org. By polymerizing derivatives of this compound, it may be possible to create highly selective materials for sensing or capturing specific analytes researchgate.net. The hydrophobic and lipophobic nature of the perfluoroalkyl moiety is key to these applications nih.gov.

Finally, the development of fluorinated ionic liquids (FILs) presents another opportunity. FILs exhibit unique phase behavior and are explored for applications in gas separation and as specialized solvents rsc.org. Incorporating the octafluorobutane unit into the cation or anion of an ionic liquid could lead to new FILs with enhanced thermal stability and tunable solubility properties.

| Material Class | Derived Unit | Key Property | Potential Application |

| Liquid Crystals | Functionalized Octafluorobutane | High Dielectric Anisotropy | Advanced liquid crystal displays (LCDs) nih.gov. |

| Porous Polymers | Cross-linked Octafluorobutane | Selective Adsorption | Sensors and sorbents for environmental remediation acs.org. |

| Ionic Liquids | Octafluorobutane-containing Cations/Anions | Tunable Hydrophobicity | Solvents for catalysis and gas separation rsc.org. |

| Fluoropolymers | Poly(octafluoro-2-butene) | Chemical and Thermal Stability | High-performance coatings and membranes nih.gov. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-Dibromooctafluorobutane, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves bromination of octafluorobutane precursors under controlled halogenation conditions. Fluorinated intermediates should be purified via fractional distillation to remove unreacted starting materials. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using fluorinated stationary phases. Cross-check purity using NMR to confirm the absence of residual solvents or byproducts .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

- Methodological Answer : Structural elucidation relies on , , and NMR spectroscopy, with chemical shifts compared to fluorinated analogs (e.g., 1-Bromo-2,6-difluorobenzene). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For vapor pressure and boiling point, use static or dynamic gas-phase methods calibrated against known fluorocarbon standards .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow protocols for halogenated fluorocarbons: use fume hoods with >100 fpm airflow, wear nitrile gloves, and employ closed-system transfers to minimize inhalation. Waste disposal must adhere to EPA guidelines for brominated compounds, with neutralization via alkaline hydrolysis under reflux conditions. Document safety practices as per ISOFLURANE handling SOPs .

Q. What solvent systems are compatible with this compound for reaction optimization?

- Methodological Answer : Test inert solvents like perfluorinated ethers or hexafluorobenzene to avoid side reactions. Solubility can be screened using UV-Vis spectroscopy at 250–300 nm. Phase separation studies (e.g., with water or alcohols) help identify biphasic conditions for catalytic applications .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data (e.g., for Br vs. F substitution). Isotopic labeling (e.g., in nucleophiles) tracks mechanistic pathways. Contrast results with smaller analogs (e.g., 4-Bromo-2,3-difluorophenylboronic acid) to isolate steric contributions .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Validate discrepancies using multi-technique approaches: bomb calorimetry for direct measurement, complemented by computational methods (Gaussian-4 theory). Cross-reference with NIST WebBook entries for fluorinated compounds, ensuring calibration against certified reference materials. Address outliers via interlaboratory reproducibility studies .

Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?

- Methodological Answer : Simulate photolysis under UV-C light (254 nm) in aqueous matrices, analyzing products via GC-MS. Compare with ozonolysis rates in atmospheric chambers. Use isotopic tracing to track bromine migration. Computational models (EPI Suite) predict half-lives in soil/water systems .

Q. How does this compound’s reactivity compare to partially fluorinated analogs in cross-coupling reactions?

- Methodological Answer : Design a reaction matrix with Pd-catalyzed Suzuki-Miyaura couplings, varying fluorination degrees (e.g., 1-Bromo-3,4-difluorobenzene vs. perfluorinated substrates). Monitor kinetics via in situ IR spectroscopy. Use Hammett plots to correlate electronic effects with turnover frequencies (TOF). Contrast with steric maps derived from X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.